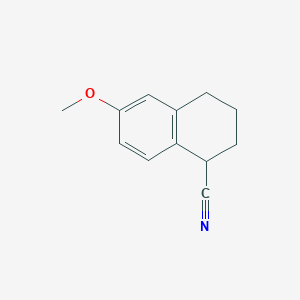
6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is a chemical compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can be represented by the SMILES stringCOc1ccc2CCCCc2c1 . This indicates that the molecule consists of a tetrahydronaphthalene ring with a methoxy group (OCH3) attached at the 6th position and a carbonitrile group (CN) attached at the 1st position . Physical And Chemical Properties Analysis
The compound has a density of 1.033 g/mL at 25 °C . It has a refractive index (n20/D) of 1.54 .科学的研究の応用
Conformational Analysis and Spectroscopy
A comprehensive study by Arivazhagan, Kavitha, and Subhasini (2014) explored the vibrational analysis of 6-methoxy-1,2,3,4-tetrahydronaphthalene (MTHN) using Raman, IR, molecular electrostatic potential (MESP), non-linear optical (NLO) properties, UV-VIS, HOMO-LUMO, and NMR spectroscopy. Their work provided novel insights into vibrational assignments and conformational stability of MTHN (Arivazhagan, Kavitha, & Subhasini, 2014).
Synthesis and Antibacterial Activity
Khan (2017) synthesized a compound related to MTHN, 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC), demonstrating its potential as an antibacterial agent. This study highlighted the potential use of MTHN derivatives in microbiology and pharmaceutical research (Khan, 2017).
Electron Transfer in Chemical Reactions
Kojima, Sakuragi, and Tokumaru (1989) investigated electron transfer resulting from excitation of contact charge transfer complexes of some styrene derivatives and oxygen, involving MTHN derivatives. This research is significant for understanding the electron transfer mechanisms in organic chemistry (Kojima, Sakuragi, & Tokumaru, 1989).
Photoreactivity Studies
Pfau, Rowe, and Heindel (1978) conducted research on photoreactivity involving MTHN derivatives. Their work in the field of photochemistry provides insights into the behavior of these compounds under light exposure (Pfau, Rowe, & Heindel, 1978).
Green Chemistry and Computational Studies
Damera and Pagadala (2023) focused on the construction of MTHN derivatives via environmentally friendly methods. Their research emphasizes the importance of green chemistry in synthesizing complex organic molecules (Damera & Pagadala, 2023).
Stereoselective Synthesis
Öztaşkın, Göksu, and SeÇen (2011) synthesized a biologically active MTHN derivative, demonstrating the significance of stereochemistry in chemical synthesis. This research contributes to the field of medicinal chemistry (Öztaşkın, Göksu, & SeÇen, 2011).
Crystal Structures in Total Synthesis Efforts
Kaiser, Weil, Gärtner, and Enev (2023) examined the crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. Their work provides valuable data for structural analysis in organic synthesis (Kaiser, Weil, Gärtner, & Enev, 2023).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . It may cause an allergic skin reaction (H317) and eye irritation (H320) . It is toxic to aquatic life with long-lasting effects (H410) . It’s important to handle this compound with appropriate safety measures, including wearing protective equipment and avoiding release to the environment .
作用機序
Target of Action
The primary targets of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Specific details on how such factors influence the action of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile are currently lacking .
特性
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h5-7,10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZKXSJJOKITBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2987621.png)
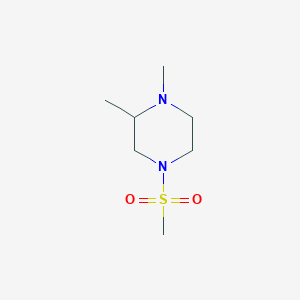
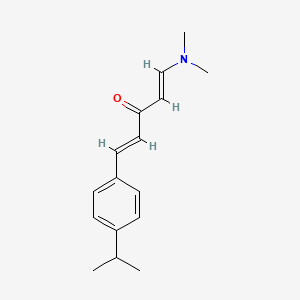
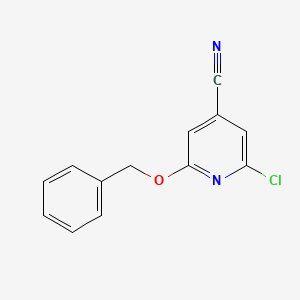
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2987626.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2987627.png)
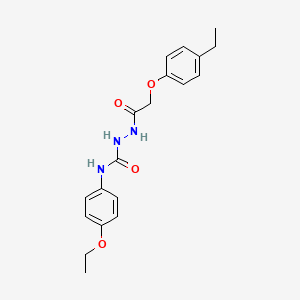
![4H,6H-Thieno[3,4-B]furan-3-carboxylic acid](/img/structure/B2987630.png)
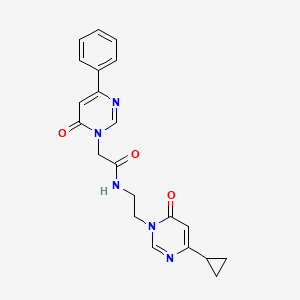
methanone](/img/structure/B2987633.png)
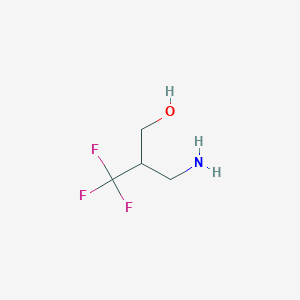
![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2987637.png)
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2987640.png)
![6-(2-methoxyphenyl)-5-((2-methylbenzyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987641.png)